N-cycloheptylpyrimidin-2-amine
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Overview
Description
N-cycloheptylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H17N3 It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylpyrimidin-2-amine typically involves the reaction of cycloheptylamine with a pyrimidine derivative. One common method is the Gabriel synthesis, which uses phthalimide as a protected amine. The phthalimide is deprotonated with a strong base such as potassium hydride (KH) and then reacted with an alkyl halide to form the desired amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-cycloheptylpyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cycloheptylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A simpler analog with similar chemical properties but different biological activities.
Cycloheptylamine: Shares the cycloheptyl group but lacks the pyrimidine ring.
Pyrimidine derivatives: Various derivatives with different substituents on the pyrimidine ring.
Uniqueness
N-cycloheptylpyrimidin-2-amine is unique due to the combination of the cycloheptyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
419557-01-0 |
---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.3 |
Purity |
95 |
Origin of Product |
United States |
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